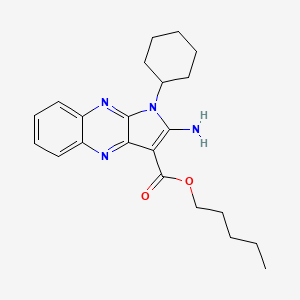
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C22H28N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced pyrroloquinoxaline compounds.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-pentyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Similar structure but with an ethyl ester group.
2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylic acid ethyl ester: Similar structure but with a carboxylic acid group.
Uniqueness
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific ester and amino group configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
pentyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H28N4O2/c1-2-3-9-14-28-22(27)18-19-21(25-17-13-8-7-12-16(17)24-19)26(20(18)23)15-10-5-4-6-11-15/h7-8,12-13,15H,2-6,9-11,14,23H2,1H3 |
InChI Key |
RDXSNZCRELIMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















